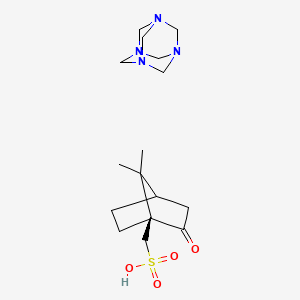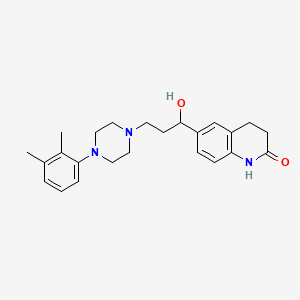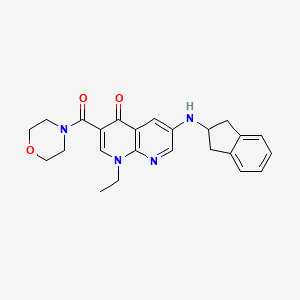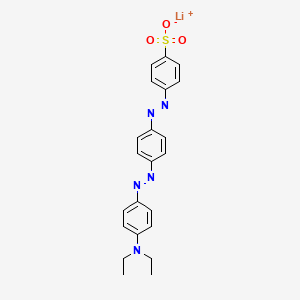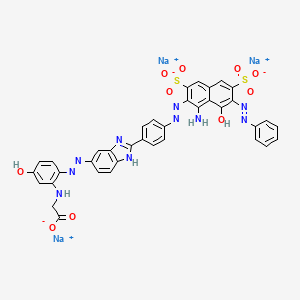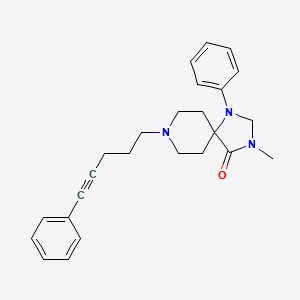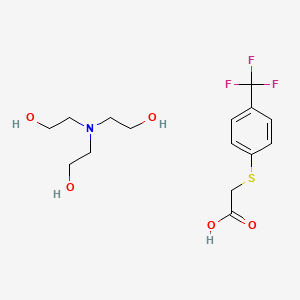
(p-Trifluoromethylphenylthio)acetic acid triethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetic acid moiety and a triethanolamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (p-Trifluoromethylphenylthio)acetic acid triethanolamine typically involves the following steps:
Trifluoromethylation: The starting material, phenylthioacetic acid, undergoes trifluoromethylation to introduce the trifluoromethyl group at the para position of the phenyl ring.
Esterification: The resulting trifluoromethylphenylthioacetic acid is then esterified with triethanolamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: undergoes various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylthio group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethylthio derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems due to its unique chemical properties.
Industry: The compound can be used in the production of agrochemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism by which (p-Trifluoromethylphenylthio)acetic acid triethanolamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thioacetic acid moiety can interact with specific enzymes or receptors, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is unique due to its trifluoromethyl group and thioacetic acid moiety. Similar compounds include:
4-(Trifluoromethyl)phenylacetic acid: Lacks the thioacetic acid group.
Phenylthioacetic acid: Lacks the trifluoromethyl group.
Triethanolamine derivatives: Lack the phenyl ring and trifluoromethyl group.
This compound .
Eigenschaften
CAS-Nummer |
102582-94-5 |
|---|---|
Molekularformel |
C15H22F3NO5S |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C9H7F3O2S.C6H15NO3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,13,14);8-10H,1-6H2 |
InChI-Schlüssel |
JCEBPXMDFOQMSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)SCC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


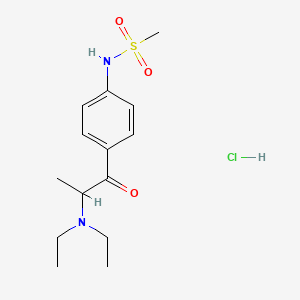
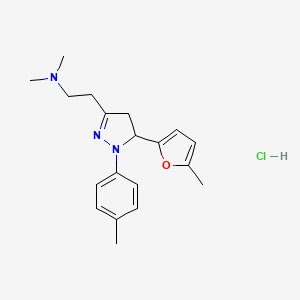


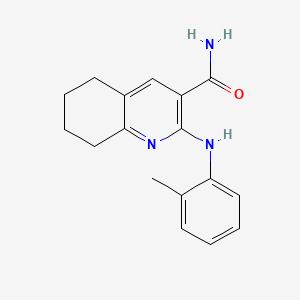
![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
